molecular formula C13H16N2O2S B7585122 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole

1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole

Cat. No. B7585122
M. Wt: 264.35 g/mol
InChI Key: BLBJVJVMNGQKDM-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole, also known as DMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMI is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole acts as a potent inhibitor of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. The inhibition of carbonic anhydrase enzymes leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the affected tissues.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has various biochemical and physiological effects. 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has been shown to reduce intraocular pressure in glaucoma patients by reducing the production of aqueous humor. 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has also been shown to reduce the incidence of epileptic seizures by reducing the excitability of neurons. Additionally, 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has been shown to inhibit the growth of cancer cells by reducing the pH of the tumor microenvironment.

Advantages and Limitations for Lab Experiments

1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has several advantages for lab experiments, including its relatively simple synthesis method and its potent inhibition of carbonic anhydrase enzymes. However, 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the development of 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole derivatives with improved solubility and selectivity for specific carbonic anhydrase enzymes. Additionally, the potential applications of 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole in the treatment of other diseases, including osteoporosis and obesity, warrant further investigation.
Conclusion:
In conclusion, 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole, or 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole, is a chemical compound with significant potential applications in various scientific research fields. 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has been shown to be a potent inhibitor of carbonic anhydrase enzymes, leading to various biochemical and physiological effects. The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole is relatively simple, and there are several future directions for its research and development.

Synthesis Methods

1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has been synthesized using various methods, including the reaction of 2,6-dimethylbenzyl chloride with imidazole-2-thione in the presence of a base, and the reaction of 2,6-dimethylbenzylamine with imidazole-2-thione in the presence of a sulfonylating agent. The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole is relatively simple and can be achieved in a few steps.

Scientific Research Applications

1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of 1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole is its use as a potent inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]-2-methylsulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-5-4-6-11(2)12(10)9-15-8-7-14-13(15)18(3,16)17/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBJVJVMNGQKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2C=CN=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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